molecular formula C16H19N7O3S B6439849 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole CAS No. 2549005-13-0

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole

Cat. No.: B6439849
CAS No.: 2549005-13-0
M. Wt: 389.4 g/mol
InChI Key: VQFJTOJPIBFMNN-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core linked via a sulfonyl group to a pyrrolidine ring. The pyrrolidine is further substituted with a methoxy-methyl group connected to a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The cyclopropyl group on the triazolo-pyridazine ring may enhance steric stability and influence binding interactions, while the sulfonyl-pyrrolidine linker likely modulates solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c24-27(25,15-7-17-10-18-15)22-6-5-11(8-22)9-26-14-4-3-13-19-20-16(12-1-2-12)23(13)21-14/h3-4,7,10-12H,1-2,5-6,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFJTOJPIBFMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole involves several steps. Starting with the cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine as the core structure, the synthesis typically involves the following steps:

  • Cyclopropylation of 1,2,4-triazolo[4,3-b]pyridazine.

  • Alkylation with a pyrrolidine derivative.

  • Sulfonylation with a suitable sulfonyl chloride reagent.

  • Final coupling with an imidazole derivative to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would focus on optimizing the yield and purity of the product. This typically involves using high-performance liquid chromatography (HPLC) for purification and ensuring that reaction conditions are scalable. Solvent choice, temperature control, and the use of catalysts may be adjusted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the sulfonyl group.

  • Reduction: : The compound may be reduced at the imidazole ring.

  • Substitution: : Nucleophilic substitutions can occur at the triazolopyridazine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, sodium dichromate.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: Sulfonic acids.

  • Reduction: Reduced imidazole derivatives.

  • Substitution: Various substituted triazolopyridazine derivatives.

Scientific Research Applications

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole has several applications:

  • Chemistry: : Used as a building block in synthetic organic chemistry.

  • Biology: : Potential probe for biological systems due to its complex structure.

  • Medicine: : Investigated for its potential as a therapeutic agent.

  • Industry: : May be used in the development of advanced materials.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved typically include the inhibition of enzyme activity or the blocking of receptor binding sites, which can affect various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are identified in the evidence, differing in substituents, linker groups, or heterocyclic cores. Key comparisons are outlined below:

N-[1-(3-Cyclobutyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-azetidinyl]-N,1-dimethyl-1H-imidazole-2-sulfonamide ()

  • Structural Differences :
    • Triazolo-pyridazine substituent : Cyclobutyl vs. cyclopropyl in the target compound.
    • Linker : Azetidine (4-membered ring) vs. pyrrolidine (5-membered ring).
    • Imidazole substitution : N,1-dimethyl-sulfonamide vs. unsubstituted imidazole with a sulfonyl-pyrrolidine.
  • Cyclobutyl’s larger size could increase steric hindrance, affecting receptor selectivity .

6-(1H-Imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine ()

  • Structural Differences :
    • Triazolo-pyridazine substituent : Trifluoromethyl (electron-withdrawing) vs. cyclopropyl (electron-neutral).
    • Linker : Direct imidazole-triazolo linkage vs. sulfonyl-pyrrolidine-methoxy bridge.
  • Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas cyclopropyl may improve ring strain and conformational rigidity.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()

  • Structural Differences :
    • Core heterocycles : Pyrazolo-triazolo-pyrimidine vs. imidazole-triazolo-pyridazine.
    • Substituents : Varied aryl/alkyl groups (e.g., p-tolyl) vs. cyclopropyl and sulfonyl-pyrrolidine.
  • Implications: Pyrimidine cores typically engage in hydrogen bonding with targets like kinases or GTPases, whereas pyridazine derivatives may exhibit distinct electronic profiles. The sulfonyl group in the target compound introduces stronger hydrogen-bonding capacity compared to non-sulfonated analogs .

Research Findings and Implications

  • Sulfonyl Linkers : The target compound’s sulfonyl-pyrrolidine group enhances solubility compared to analogs with direct heterocyclic linkages (e.g., ) but may reduce membrane permeability .
  • Substituent Effects: Cyclopropyl’s compact structure (target) vs.

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